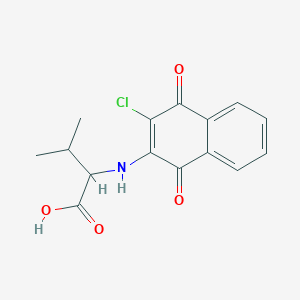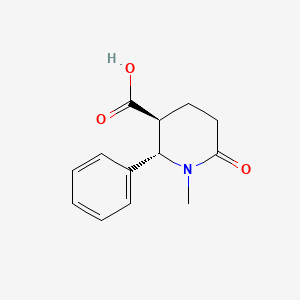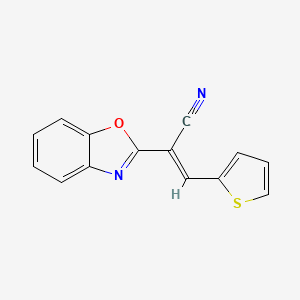![molecular formula C12H10ClN5 B3406029 N-[(2-chlorophenyl)methyl]-7H-purin-6-amine CAS No. 20366-86-3](/img/structure/B3406029.png)
N-[(2-chlorophenyl)methyl]-7H-purin-6-amine
Übersicht
Beschreibung
N-[(2-chlorophenyl)methyl]-7H-purin-6-amine, also known as 2-Cl-Ado, is a purine nucleoside analog that has been extensively studied for its potential therapeutic uses. This compound has been shown to have a wide range of biological activities, including antiviral, anticancer, and immunomodulatory effects. In
Wirkmechanismus
The mechanism of action of N-[(2-chlorophenyl)methyl]-7H-purin-6-amine is not fully understood, but it is believed to involve the inhibition of adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. This inhibition leads to the accumulation of adenosine, which has been shown to have a variety of biological effects, including the ability to modulate immune function and inhibit tumor growth.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)methyl]-7H-purin-6-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and modulate immune function. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of inflammatory and pain-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(2-chlorophenyl)methyl]-7H-purin-6-amine in lab experiments is its broad range of biological activities. This compound has been shown to have antiviral, anticancer, and immunomodulatory effects, making it a versatile tool for studying a variety of biological processes. Additionally, the synthesis method for N-[(2-chlorophenyl)methyl]-7H-purin-6-amine has been optimized for high yield and purity, making it a reliable source for research purposes.
One of the limitations of using N-[(2-chlorophenyl)methyl]-7H-purin-6-amine in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the study of N-[(2-chlorophenyl)methyl]-7H-purin-6-amine. One area of research could be the development of more potent and selective inhibitors of adenosine deaminase, which could lead to the development of new therapeutic agents for the treatment of cancer and viral infections. Additionally, the immunomodulatory effects of N-[(2-chlorophenyl)methyl]-7H-purin-6-amine could be further explored, with the potential for the development of new therapies for autoimmune and inflammatory disorders. Finally, the potential use of N-[(2-chlorophenyl)methyl]-7H-purin-6-amine as a tool for studying biological processes could be further explored, with the potential for the development of new insights into the mechanisms of cancer, viral infections, and immune function.
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)methyl]-7H-purin-6-amine has been extensively studied for its potential therapeutic uses. It has been shown to have antiviral activity against a variety of viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. Additionally, it has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. N-[(2-chlorophenyl)methyl]-7H-purin-6-amine has also been shown to have immunomodulatory effects, including the ability to stimulate the production of cytokines and chemokines.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c13-9-4-2-1-3-8(9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKWOTYVMPTGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC3=C2NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366722 | |
| Record name | STK856828 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-7H-purin-6-amine | |
CAS RN |
20366-86-3 | |
| Record name | STK856828 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B3405950.png)
![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B3405958.png)
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate](/img/structure/B3405965.png)
![[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B3405967.png)

![(2E)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B3405986.png)


![(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol](/img/structure/B3406006.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-8-sulfonamide](/img/structure/B3406017.png)

![Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B3406021.png)
